6-Methyl-1lambda6,2-thiazinane-1,1-dione
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Overview
Description
6-Methyl-1lambda6,2-thiazinane-1,1-dione is a chemical compound with the molecular formula C5H11NO2S and a molecular weight of 149.21 g/mol . It is also known by its IUPAC name, 6-methyl-1,2-thiazinane 1,1-dioxide . This compound is characterized by its thiazinane ring structure, which includes a sulfur atom and a methyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1lambda6,2-thiazinane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a sulfonyl chloride, followed by cyclization to form the thiazinane ring . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1lambda6,2-thiazinane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methyl group or other positions on the ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Scientific Research Applications
6-Methyl-1lambda6,2-thiazinane-1,1-dione has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing heterocycles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-1lambda6,2-thiazinane-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom in the thiazinane ring can form bonds with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-1lambda6,2-thiazinane-1,1-dione: Similar structure but with an additional methyl group.
1lambda6,2-Thiazinane-1,1-dione: Lacks the methyl group at the 6th position.
Uniqueness
6-Methyl-1lambda6,2-thiazinane-1,1-dione is unique due to its specific substitution pattern and the presence of the thiazinane ring. This gives it distinct chemical and physical properties compared to other similar compounds .
Properties
IUPAC Name |
6-methylthiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-5-3-2-4-6-9(5,7)8/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZCUJARGIHWDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNS1(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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